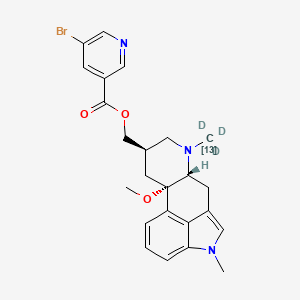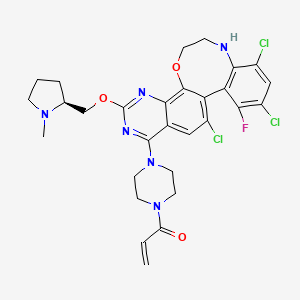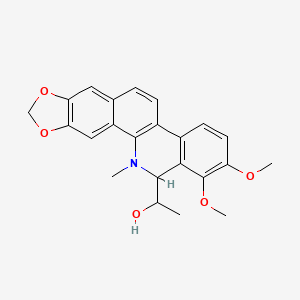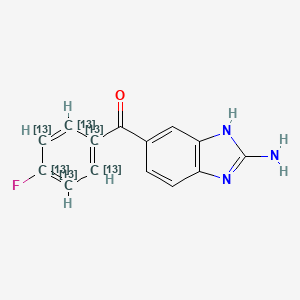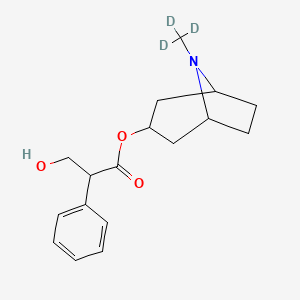
(Rac)-Atropine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Atropine-d3 is a deuterated form of atropine, a tropane alkaloid derived from plants of the Solanaceae family. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers. Deuterium, a stable isotope of hydrogen, replaces some hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Atropine-d3 typically involves the incorporation of deuterium into the atropine molecule. One common method is the catalytic hydrogenation of tropinone in the presence of deuterium gas, followed by esterification with tropic acid. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3)
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions for higher yield
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality control: Rigorous testing to confirm the deuterium incorporation and overall compound integrity
Chemical Reactions Analysis
Types of Reactions
(Rac)-Atropine-d3 can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: LiAlH4 in anhydrous ether
Substitution: NaOH in aqueous or alcoholic medium
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Conversion to alcohols or amines
Substitution: Formation of substituted tropane derivatives
Scientific Research Applications
(Rac)-Atropine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and isotope effect studies
Biology: Helps in studying metabolic pathways and enzyme kinetics
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
(Rac)-Atropine-d3 exerts its effects by blocking the action of acetylcholine on muscarinic receptors. This inhibition affects various physiological functions, including:
Molecular Targets: Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)
Pathways Involved: Inhibition of G-protein coupled receptor signaling, leading to reduced parasympathetic nervous system activity
Comparison with Similar Compounds
Similar Compounds
Atropine: Non-deuterated form with similar pharmacological effects
Scopolamine: Another tropane alkaloid with similar receptor affinity but different therapeutic uses
Hyoscyamine: An isomer of atropine with similar but more potent effects
Uniqueness
(Rac)-Atropine-d3 is unique due to the presence of deuterium, which provides advantages in research applications, such as:
Enhanced stability: Deuterium bonds are stronger than hydrogen bonds, leading to increased metabolic stability
Isotope effects: Useful in studying reaction mechanisms and metabolic pathways
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3 |
InChI Key |
RKUNBYITZUJHSG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




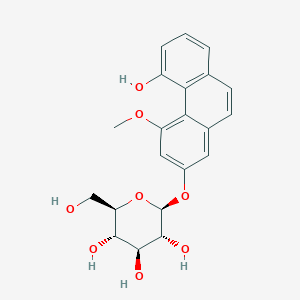
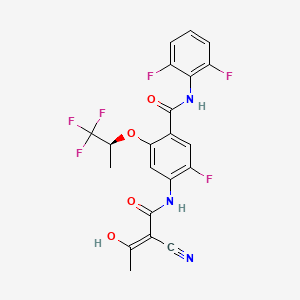
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
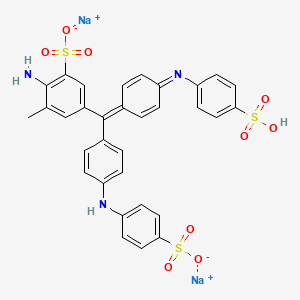
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

